molecular formula C7H7N3O B1384302 3-Amino-1H-indazol-4-ol CAS No. 88805-68-9

3-Amino-1H-indazol-4-ol

货号: B1384302
CAS 编号: 88805-68-9
分子量: 149.15 g/mol
InChI 键: PGBXYVFBYTUTLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-1H-indazol-4-ol (CAS 88805-68-9) is a chemical intermediate of interest in medicinal chemistry and drug discovery research. It features the 1H-indazol-3-amine structure, recognized as an effective hinge-binding fragment for designing kinase inhibitors . The indazole core is a privileged scaffold in anticancer research, found in several approved therapeutics and clinical candidates targeting various kinases . Researchers utilize this compound as a building block to develop novel molecules, particularly through further functionalization at its reactive sites . While specific mechanistic studies on this exact compound are limited in the public domain, its structural similarity to prominent indazole-based inhibitors like Linifanib suggests potential for exploring mechanisms related to cell proliferation and apoptosis . This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-amino-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXYVFBYTUTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527676
Record name 3-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88805-68-9
Record name 3-Amino-1H-indazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88805-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Amino 1h Indazol 4 Ol and Its Functionalized Derivatives

Strategies for Constructing the 3-Amino-1H-indazol-4-ol Core

The construction of the 3-aminoindazole core often involves the cyclization of appropriately substituted aromatic precursors. A common and effective method is the reaction of 2-halobenzonitriles with hydrazine. nih.gov This approach is particularly prevalent for the synthesis of 3-aminoindazoles, where a fluorine atom at the ortho position to the nitrile group serves as a good leaving group in a nucleophilic aromatic substitution (SNAr) reaction with hydrazine, followed by intramolecular cyclization.

While a direct synthesis for this compound is not extensively documented, a plausible and efficient route can be extrapolated from known transformations. This proposed synthesis would commence with a readily available starting material, 2-fluoro-6-methoxybenzonitrile. The reaction of this precursor with hydrazine hydrate would proceed via an SNAr mechanism, leading to the formation of the 3-amino-4-methoxy-1H-indazole intermediate. Subsequent demethylation of the methoxy group would then yield the desired this compound. This final step is a standard transformation in organic synthesis, often achieved using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

The synthesis of the key precursor, 2-fluoro-6-methoxybenzonitrile, is achievable and contributes to the feasibility of this proposed route. It is a known fluorinated organic building block used in organic synthesis. sigmaaldrich.comsigmaaldrich.com

[3+2] Cycloaddition Approaches for 3-Substituted Indazoles

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including the indazole core. One of the most direct and efficient methods for synthesizing a wide range of substituted indazoles involves the [3+2] cycloaddition of diazo compounds with arynes. sigmaaldrich.com In this approach, arynes are typically generated in situ from precursors such as o-(trimethylsilyl)aryl triflates in the presence of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). sigmaaldrich.com

The reaction proceeds under mild conditions and demonstrates broad substrate tolerance, allowing for the synthesis of various substituted indazoles in good to excellent yields. sigmaaldrich.com The nature of the diazo compound can influence the final product. For instance, simple diazomethane derivatives can lead to N-unsubstituted or N-arylated indazoles, depending on the stoichiometry of the reagents. When dicarbonyl-containing diazo compounds are employed, the reaction can be followed by a carbonyl migration to selectively afford 1-acyl or 1-alkoxycarbonyl indazoles. sigmaaldrich.com

Another variation of the [3+2] cycloaddition for indazole synthesis involves the use of sydnones as 1,3-dipoles reacting with arynes. This method provides a rapid and efficient route to 2H-indazoles. The reaction is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide and form the 2H-indazole product. matrixscientific.com

Annulation and Cyclization Reactions in Indazole Synthesis

Various annulation and cyclization strategies have been developed for the synthesis of the indazole ring system. One notable method is the Cadogan reductive cyclization. An operationally simple and efficient one-pot synthesis of 2H-indazoles has been reported using this approach. The process involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines to form ortho-imino-nitrobenzene substrates. These intermediates then undergo reductive cyclization promoted by tri-n-butylphosphine to afford substituted 2H-indazoles under mild conditions. chemicalbook.com

Another significant cyclization strategy is the intramolecular Ullmann-type reaction. A scalable, three-step synthesis of a substituted 1H-indazole has been described, which utilizes an intramolecular Ullmann reaction in the final step. The sequence begins with an ortho-directed lithiation of a trisubstituted benzene (B151609) derivative, followed by trapping with dimethylformamide (DMF) to form an aldehyde. Condensation with methylhydrazine yields a hydrazone, which then undergoes an intramolecular Ullmann reaction to give the desired 1H-indazole. chemimpex.com

Furthermore, N-N bond-forming oxidative cyclization presents a versatile method for the synthesis of all three tautomeric forms of indazoles (1H, 2H, and 3H) from readily available 2-aminomethyl-phenylamines. This approach provides selective access to various substituted indazoles. chemicalbook.com

Palladium-Mediated and C-H Functionalization Routes to 1H-Indazoles

Palladium-catalyzed reactions, particularly those involving C-H bond activation and functionalization, have emerged as powerful methods for the synthesis of indazoles. These reactions offer high atom economy and can proceed under relatively mild conditions.

One such approach involves a palladium-catalyzed C-H activation of hydrazone compounds followed by intramolecular amination. This method utilizes a catalytic amount of palladium(II) acetate in the presence of co-oxidants like copper(II) acetate and silver trifluoroacetate to efficiently effect the cyclization and afford variously substituted indazoles. synquestlabs.com This transformation tolerates a variety of functional groups. synquestlabs.com

Ligand-directed C-H functionalization catalyzed by palladium is another versatile strategy. For instance, tosylhydrazones have been used to direct intramolecular ortho-amination to form indazoles. More recent advances have focused on palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization, which allow for the construction of complex heterocyclic systems. Additionally, palladium-catalyzed annulations via sequential C-H activations of C(sp²)–H and C(sp³)–H bonds provide innovative strategies for constructing challenging ring systems.

A palladium-catalyzed double C(sp²)–H bond functionalization, triggered by a sequential nitration/cyclization process, has also been described for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions.

Regioselective Synthesis of N-Alkylated Indazoles

The indazole ring contains two nitrogen atoms, N1 and N2, which can both be alkylated. The regioselective N-alkylation of indazoles is a significant challenge in synthetic chemistry, as the reaction often yields a mixture of N1 and N2 isomers. The thermodynamic stability of the two tautomers (1H and 2H) and the reaction conditions play a crucial role in determining the regioselectivity. Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-tautomer. sigmaaldrich.com

Several strategies have been developed to achieve regioselective N-alkylation. One approach involves incorporating the N-substituent prior to the indazole ring closure, for example, by using N-alkyl or N-arylhydrazines in the reaction with an appropriate ortho-haloaryl carbonyl or nitrile. sigmaaldrich.com

For the direct alkylation of the pre-formed indazole ring, the choice of base and solvent is critical. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for N1-selective indazole alkylation. The steric and electronic properties of substituents on the indazole ring also significantly influence the N1/N2 ratio. For example, C7-substituted indazoles with electron-withdrawing groups like NO₂ or CO₂Me have been shown to favor N2 alkylation.

In contrast, Mitsunobu conditions have been reported to show a preference for the formation of the N2-alkylated regioisomer. sigmaaldrich.com More recently, a metal-free, TfOH-catalyzed reaction of indazoles with diazo compounds has been developed for the highly regioselective synthesis of N2-alkylated indazoles. nih.gov

Functionalization and Derivatization Techniques at Specific Positions

C3 Position Functionalization

The functionalization of the C3 position of the indazole ring is a key strategy for the development of new derivatives with potential biological activity. A variety of methods have been reported for the introduction of different functional groups at this position.

Halogenation: Halogenation, particularly iodination and bromination, is a common and useful transformation as the introduced halogen can serve as a handle for further modifications, such as cross-coupling reactions. 3-Iodoindazoles can be prepared in good yields by treating the corresponding indazoles with iodine in the presence of a base like potassium hydroxide in a polar solvent such as DMF. N-bromosuccinimide (NBS) is widely used for the regioselective bromination at the C3 position.

Alkylation and Arylation: Direct C3-alkylation of indazoles is challenging due to the low nucleophilicity of the C3 position. However, an umpolung strategy, where an electrophilic indazole species is used, has been successfully employed. For example, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis, allowing for the preparation of C3-allyl-1H-indazoles with quaternary stereocenters. C3-arylation can be achieved through regioselective C3-zincation of N1-protected indazoles followed by a Negishi cross-coupling reaction.

Nitration: Radical C3-nitration of 2H-indazoles has been accomplished using iron(III) nitrate in the presence of TEMPO and oxygen as oxidants.

Palladium-Catalyzed C-H Functionalization: Palladium-catalyzed C-H functionalization at the C3 position of 2H-indazoles has been developed as an efficient method for introducing new substituents. For instance, an isocyanide insertion strategy has been used for the synthesis of fused indazole scaffolds.

Table of Research Findings on C3-Functionalization of Indazoles

Functionalization TypeReagents and ConditionsProduct TypeReference
IodinationI₂, KOH, DMF3-Iodoindazoles
BrominationNBS, various solvents (e.g., MeCN, CH₂Cl₂)3-Bromoindazoles
Allylation (Umpolung)N-(Benzoyloxy)indazoles, allenes, CuH catalysisC3-Allyl-1H-indazoles
(Hetero)arylationN1-protected indazoles, TMP₂Zn, then Negishi coupling3-(Hetero)arylindazoles
NitrationFe(NO₃)₃, TEMPO, O₂3-Nitro-2H-indazoles
Isocyanide InsertionPd(OAc)₂, isocyanideFused indazole scaffolds

N1 and N2 Position Modifications

The nitrogen atoms at the N1 and N2 positions of the indazole ring offer key sites for chemical modification, profoundly influencing the compound's interaction with biological targets. The regioselectivity of N-alkylation is a critical aspect of these modifications and is often dictated by the nature of the substituents on the indazole core, the choice of base, and the solvent system employed.

N1-Alkylation and Acylation:

N1-alkylation of the indazole ring is a common strategy to introduce a variety of substituents. Studies on the regioselective N-alkylation of the 1H-indazole scaffold have demonstrated that the use of sodium hydride (NaH) in tetrahydrofuran (THF) can favor the formation of the N1-alkylated product. The steric and electronic properties of the substituents on the indazole ring play a significant role in directing the regioselectivity of this reaction.

Acylation reactions also predominantly occur at the N1 position. For instance, the reaction of 3-amino-1H-indazole derivatives with phenyl isocyanate derivatives leads to the formation of N-phenyl-1H-indazole-1-carboxamides. This approach has been utilized to synthesize a series of compounds with antiproliferative activity.

Modification Reagents and Conditions Primary Product Reference
N1-AlkylationAlkyl halide, NaH, THFN1-alkylated indazoleGeneral methodology
N1-Carboxamide FormationPhenyl isocyanate, DCMN1-phenylcarboxamide indazole1

N2-Alkylation:

While N1-alkylation is often thermodynamically favored, specific conditions can be employed to achieve selective N2-alkylation. Research has shown that highly selective N2-alkylation of indazoles can be achieved using alkyl 2,2,2-trichloroacetimidates in the presence of an acid catalyst. This method has been reported to yield N2-alkylated products exclusively, with no formation of the N1 isomer. The proposed mechanism involves the protonation of the trichloroacetimidate, which is then attacked by the N2 nitrogen of the indazole. The stability of the resulting tautomer plays a crucial role in directing the selectivity of this transformation.

Modification Reagents and Conditions Primary Product Reference
N2-AlkylationAlkyl 2,2,2-trichloroacetimidate, Acid catalystN2-alkylated indazolePfizer chemists (2022)

C4 Position Derivatization for Pharmacological Enhancement

The C4 position of the this compound core is a critical site for introducing moieties that can significantly enhance pharmacological activity, particularly for kinase inhibitors. The hydroxyl group at this position can act as a handle for further functionalization, or it can be replaced by other groups to explore structure-activity relationships (SAR).

A notable strategy involves the incorporation of an N,N'-diaryl urea (B33335) moiety at the C4-position of the 3-aminoindazole scaffold. This approach has led to the discovery of potent, orally active multitargeted receptor tyrosine kinase (RTK) inhibitors.2 For example, the compound ABT-869 (Linifanib) features a phenylurea group attached to the C4 position, which contributes to its potent inhibitory activity against various RTKs.2

Another successful approach involves the introduction of a diarylamide structure at the C4 position. This has been exemplified in the development of AKE-72, a potent pan-BCR-ABL inhibitor.3 The synthesis of such derivatives often involves a multi-step sequence, starting with a suitably functionalized C4 precursor.

Derivative Class Key Synthetic Strategy Example Compound Therapeutic Target Reference
N,N'-Diaryl UreasCoupling of a C4-amino precursor with an isocyanateABT-869 (Linifanib)Receptor Tyrosine Kinases (RTKs)2
DiarylamidesAmide coupling of a C4-functionalized indazole with a substituted benzoic acidAKE-72BCR-ABL Kinase3

Incorporation of Hydroxyl and Alkoxy Groups

The presence and strategic placement of hydroxyl and alkoxy groups on the this compound scaffold can significantly impact its pharmacological properties, including solubility, metabolic stability, and target binding affinity.

Modification of the Existing C4-Hydroxyl Group:

The inherent hydroxyl group at the C4 position is a prime candidate for modification. O-alkylation of this group to introduce various alkoxy moieties can be achieved using standard Williamson ether synthesis conditions, involving a suitable alkyl halide and a base. This derivatization can be used to probe the steric and electronic requirements of the binding pocket of a target enzyme and to improve the pharmacokinetic profile of the parent compound.

Introduction of Additional Hydroxyl and Alkoxy Groups:

The introduction of further hydroxyl or alkoxy groups onto the benzene ring of the indazole core generally requires starting from appropriately substituted precursors. For instance, the synthesis of alkoxy-substituted 3-amino-1H-indazoles can be accomplished by utilizing a starting material that already contains the desired alkoxy group on the phenyl ring. The synthetic route to the indazole core is often flexible enough to accommodate a variety of substituents on the aromatic ring.

While direct hydroxylation of the indazole ring is challenging, multi-step synthetic sequences can be devised to introduce hydroxyl groups at specific positions. This could involve, for example, the use of a protecting group strategy or a Newman-Kwart rearrangement followed by hydrolysis.

Modification Strategy Synthetic Approach Potential Pharmacological Impact
O-Alkylation of C4-OHWilliamson ether synthesis (alkyl halide, base)Improved metabolic stability, altered solubility, enhanced target binding
Introduction of new -OH/-OR groupsSynthesis from pre-functionalized precursorsModulation of polarity, introduction of new hydrogen bonding interactions

Medicinal Chemistry Research and Rational Drug Design Utilizing the 3 Amino 1h Indazol 4 Ol Scaffold

Scaffold Exploitation in Kinase Inhibitor Design

The 3-aminoindazole core is a well-established hinge-binding motif in kinase inhibitors. The strategic placement of a hydroxyl group at the 4-position can further enhance binding affinity and selectivity through additional hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Targeting Kinase Activation Loop Conformations

A key strategy in designing selective kinase inhibitors is to target specific conformational states of the kinase. The activation loop of a kinase can adopt different conformations, with the "DFG-in" state being active and the "DFG-out" state being inactive. Inhibitors that bind to the DFG-out conformation are often more selective.

Researchers have successfully designed 3-amino-1H-indazol-6-yl-benzamides to specifically target the "DFG-out" conformation of the kinase activation loop. This approach has led to the development of highly potent and selective inhibitors of various kinases, demonstrating the utility of the 3-aminoindazole scaffold in creating conformation-specific inhibitors.

Development of Bcr-Abl Kinase Inhibitors and Gatekeeper Mutant Strategies

The Bcr-Abl tyrosine kinase is a key target in the treatment of chronic myeloid leukemia (CML). While first- and second-generation inhibitors have been successful, the emergence of drug-resistant mutations, particularly the T315I "gatekeeper" mutation, has necessitated the development of new therapeutic strategies.

The 3-aminoindazole scaffold has been instrumental in the design of potent pan-Bcr-Abl inhibitors that are effective against both the wild-type enzyme and the T315I mutant. A notable example is the diarylamide 3-aminoindazole compound, AKE-72. This compound demonstrates remarkable potency against both wild-type Bcr-Abl and the T315I mutant, with IC50 values in the nanomolar range.

CompoundBcr-Abl WT IC50 (nM)Bcr-Abl T315I IC50 (nM)
AKE-72 <0.59

This table showcases the potent inhibitory activity of AKE-72 against both wild-type and the T315I mutant of Bcr-Abl kinase.

The design strategy for these inhibitors often involves a structure-based approach, utilizing the 3-aminoindazole core to establish key hydrogen bonding interactions with the kinase hinge region. Modifications at other positions of the indazole ring are then explored to optimize potency and overcome resistance mechanisms.

Fibroblast Growth Factor Receptor (FGFR) Inhibition Research

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.

The 1H-indazol-3-amine scaffold has been extensively utilized in the development of potent and selective FGFR inhibitors. Through scaffold hopping and molecular hybridization strategies, novel derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1. Structure-activity relationship (SAR) studies have revealed that substitution at the 6-position of the indazole ring with various aryl groups can significantly impact potency.

CompoundFGFR1 IC50 (nM)
Compound 7n 15.0
Compound 7r 2.9

This table illustrates the potent FGFR1 inhibitory activity of 1H-indazol-3-amine derivatives.

The crystal structure of one of these compounds bound to FGFR1 has provided valuable insights for the rational design of even more potent inhibitors. These studies underscore the importance of the 3-aminoindazole scaffold as a core element in the design of effective FGFR inhibitors.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a well-validated target in oncology. The 3-aminoindazole scaffold has been explored for its potential in developing EGFR inhibitors.

A notable example is the multi-targeted receptor tyrosine kinase inhibitor ABT-869 (Linifanib). This compound, which features a 3-aminoindazole core, potently inhibits members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. While its primary targets are VEGFR and PDGFR, its broader activity profile as a receptor tyrosine kinase inhibitor suggests the potential for the 3-aminoindazole scaffold to be adapted for more selective EGFR inhibition through further medicinal chemistry efforts.

Exploration of the Scaffold for Other Enzyme Modulators

The versatility of the 3-amino-1H-indazol-4-ol scaffold extends beyond kinase inhibition. Its unique electronic and structural features make it an attractive starting point for the design of inhibitors targeting other enzyme classes.

Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Inhibition Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. IDO1 is an important therapeutic target in immuno-oncology due to its role in mediating tumor immune evasion.

The 1H-indazole scaffold has been identified as a novel and promising template for the development of IDO1 inhibitors. It is believed that the indazole nitrogen atoms can coordinate with the heme iron in the active site of the enzyme. Research in this area has led to the discovery of 4,6-disubstituted indazole derivatives with sub-micromolar inhibitory activity against IDO1.

Structure-activity relationship studies have shown that the nature and position of substituents on the indazole ring are crucial for potent IDO1 inhibition. These findings highlight the potential of the 3-aminoindazole scaffold as a platform for the rational design of novel and effective IDO1 inhibitors for cancer immunotherapy.

Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition

Research into the inhibition of phosphoinositide 3-kinases (PI3Ks) is a critical area in drug discovery, particularly for cancer and inflammatory diseases. While the broader 3-aminoindazole scaffold has been explored as a hinge-binding template for various kinase inhibitors, specific research focusing on this compound derivatives as PI3Kγ inhibitors is not extensively documented in publicly available literature. However, the exploration of related heterocyclic systems, such as 3-ethynyl-1H-indazoles, has yielded compounds with inhibitory activity against the PI3K pathway. nih.gov These studies provide insights into how the indazole core can be oriented within the kinase active site. For instance, a series of 3-ethynyl-1H-indazoles were synthesized and found to inhibit PI3Kα, PDK1, and mTOR kinases at low micromolar concentrations. nih.gov Computational modeling of these interactions suggests potential binding modes that could be extrapolated to other indazole-based inhibitors.

In a different study, a series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their PI3Kγ inhibitory potential, with some compounds showing up to 73% inhibition at a 10 micromolar concentration. chula.ac.th Although this involves a pyrazole (B372694) instead of an indazole ring, the underlying principles of targeting the kinase domain share common features. The development of potent and selective PI3Kγ inhibitors often involves creating interactions with key residues in the ATP-binding pocket, a role for which the 3-aminoindazole structure is well-suited.

Compound TypeTarget(s)Key Findings
3-Ethynyl-1H-indazolesPI3Kα, PDK1, mTORExhibited low micromolar inhibition of the PI3K pathway. nih.gov
(1H-Pyrazol-4-yl)methanaminesPI3KγShowed moderate to good inhibitory potential in an enzyme-based assay. chula.ac.th
4-AminoquinazolinesPan-PI3KCompound 7b showed picomolar IC50 values for three PI3K isoforms. nih.gov

D-Amino Acid Oxidase (DAAO) Inhibitor Discovery

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a crucial co-agonist of the NMDA receptor in the brain. researchgate.net Inhibition of DAAO is a promising therapeutic strategy for schizophrenia by increasing D-serine levels and enhancing NMDA receptor function. researchgate.net Research has identified 1H-indazol-3-ol derivatives as a novel class of potent DAAO inhibitors. researcher.life A pharmacophore and structure-activity relationship (SAR) analysis of known DAAO inhibitors led to the investigation of the 1H-indazol-3-ol scaffold, which resulted in the identification of nanomolar inhibitors. researcher.life

The substitution pattern on the indazole ring significantly influences the inhibitory activity. For instance, 1H-indazol-5-ol was identified as a good potency DAAO inhibitor with an IC50 value of 2.03 µM. researchgate.net While this highlights the potential of the hydroxylated indazole scaffold, the specific contribution of a 3-amino group in conjunction with a 4-hydroxyl group remains an area for further investigation. The general SAR for indazole-based DAAO inhibitors suggests that the core heterocyclic structure plays a key role in binding to the active site of the enzyme.

Investigating Modulators of Nitric Oxide Synthase

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthases (NOS), and its dysregulation is implicated in various neurological and inflammatory conditions. nih.gov Consequently, the development of selective NOS inhibitors is of significant therapeutic interest. The indazole nucleus has been established as an important scaffold for NOS inhibition. nih.gov

Specifically, research into 4-substituted indazoles has demonstrated their potential as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The introduction of a bromine or a nitro group at the C4 position of the 1H-indazole ring system resulted in compounds with potent nNOS inhibitory activity, comparable to the reference compound 7-nitroindazole. nih.gov These findings underscore the importance of substitution at the 4-position of the indazole core for potent NOS inhibition. While these studies did not specifically investigate the 3-amino-4-ol substitution pattern, they provide a strong rationale for its potential as a modulator of NOS activity. The 3-amino group could provide an additional interaction point within the enzyme's active site, potentially enhancing potency and selectivity.

Indazole DerivativeTargetKey Findings
4-Bromo-1H-indazolenNOSPotent inhibitor of NOS activity. nih.gov
4-Nitro-1H-indazolenNOSPotent inhibitor of NOS activity with in vivo antinociceptive effects. nih.gov
4,5,6,7-Tetrafluoro-3-perfluorophenyl-1H-indazolenNOS-IIShowed 80% inhibition of NOS-II activity with no effect on NOS-I. nih.gov

Application in Receptor Antagonist/Agonist Development

CC-Chemokine Receptor 4 (CCR4) Antagonist Research

CC-Chemokine Receptor 4 (CCR4) is a key receptor involved in inflammatory and allergic responses, making it an attractive target for the development of novel antagonists. A series of indazole arylsulfonamides have been synthesized and evaluated as human CCR4 antagonists. acs.org Structure-activity relationship (SAR) studies of these compounds revealed that substitutions at the C4 position of the indazole ring are critical for potency. Specifically, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent substituents. acs.org This directly highlights the importance of the "4-ol" component of the this compound scaffold in the context of CCR4 antagonist development. The hydroxyl group at this position likely engages in key hydrogen bonding interactions within the receptor's binding pocket.

The SAR studies also indicated that small groups were tolerated at other positions (C5, C6, C7), with C6 analogues being preferred. acs.org The nature of the N1 and N3 substituents also played a significant role in determining the antagonist activity. acs.org

Cholecystokinin A (CCK-A) Agonist Optimization

The cholecystokinin A (CCK-A) receptor is involved in various gastrointestinal functions, and its modulation has therapeutic potential. Research in this area has led to the development of potent and orally active CCK-A agonists based on a 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine structure. nih.gov In these series of compounds, the indazole moiety serves as a key pharmacophore. The optimization of these agonists involved exploring changes to the C3 and N1 positions of the indazole ring. nih.gov

The agonist efficacy in this series was influenced by stereoelectronic factors within the C3 moiety. nih.gov While this research does not specifically detail the use of a 4-hydroxy substituted indazole, it establishes the importance of the indazole core in designing CCK-A agonists. The binding affinity for the CCK-A versus the CCK-B receptor was affected by the nature of the second substituent at C3 of the benzodiazepine ring, but not significantly by the structure of the C3 moiety of the indazole itself. nih.gov

Serotonin 5-HT3 Receptor Antagonism

The serotonin 5-HT3 receptor is a ligand-gated ion channel involved in emesis, and its antagonists are widely used as antiemetic agents, particularly in the context of chemotherapy. nih.gov The development of 5-HT3 receptor antagonists has involved the exploration of various heterocyclic scaffolds, including indazoles.

Novel Pharmacological Applications and Mechanistic Insights

Derivatives of the 3-amino-1H-indazole scaffold have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of human cancer cell lines. The primary mechanisms underlying their antitumor effects involve the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle progression in cancerous cells.

One area of significant interest has been the development of 3-aminoindazole-based compounds as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and survival. By incorporating an N,N'-diaryl urea (B33335) moiety at the C4-position of the 3-aminoindazole core, researchers have generated a series of RTK inhibitors that potently inhibit the kinase activity of the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) families. nih.gov One notable compound from this series, ABT-869, has demonstrated significant tumor growth inhibition in multiple preclinical animal models. nih.gov

Furthermore, novel 4-(3-1H-indazolyl)amino quinazoline derivatives have been developed as potent PAK4 inhibitors. nih.gov One such compound, 27e, exhibited strong antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.61 μM. nih.gov Mechanistic studies revealed that this compound significantly induced apoptosis in A549 cells in a concentration-dependent manner and caused cell cycle arrest at the G0/G1 phase. nih.gov

Another series of 1H-indazole-3-amine derivatives has been designed and synthesized, with compound 6o showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. nih.gov This compound was found to induce apoptosis and affect the cell cycle, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov

The table below summarizes the anticancer activity of selected 3-amino-1H-indazole derivatives.

CompoundTarget/MechanismCancer Cell LineIC50 Value
ABT-869 VEGFR/PDGFR inhibitorMultipleNot specified
Compound 27e PAK4 inhibitorA549 (Lung)0.61 µM
Compound 6o Apoptosis induction, p53/MDM2 pathwayK562 (Leukemia)5.15 µM

This table presents a selection of 3-amino-1H-indazole derivatives and their reported anticancer activities.

While direct studies on the antimicrobial properties of this compound are limited, the broader class of indazole derivatives has been investigated for potential antimicrobial applications. The structural versatility of the indazole nucleus allows for the introduction of various pharmacophores that can confer antimicrobial activity.

Research into heterocyclic compounds has shown that scaffolds such as 1,3,4-oxadiazole and 1,3,4-thiadiazole, when incorporated into larger molecules, can exhibit significant antibacterial and antifungal properties. For instance, a series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, with several compounds showing moderate to good inhibition. A study on pyrazole derivatives, which share a similar five-membered nitrogen-containing ring structure with indazole, also demonstrated considerable antimicrobial activity for newly synthesized compounds.

These findings suggest that the this compound scaffold could serve as a valuable starting point for the development of novel antimicrobial agents. By functionalizing the core structure with known antimicrobial moieties, it may be possible to generate new compounds with potent and broad-spectrum activity.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania species. The search for new, effective, and less toxic treatments is a global health priority. In this context, derivatives of the indazole scaffold have shown promise as potential antileishmanial agents.

A study investigating 3-alkoxy-1-benzyl-5-nitroindazole derivatives revealed potent and selective inhibitory activity against the intracellular amastigote form of several Leishmania species. nih.gov The table below details the in vitro activity of these compounds. nih.gov

Leishmania SpeciesIC50 Range (µM)Selectivity Index (SI) Range
L. amazonensis0.43 – 5.611 – 129
L. infantum1.2 – 3.816 – 20
L. mexicana1.0 – 2.214 – 48

This table summarizes the in vitro antileishmanial activity of 3-alkoxy-1-benzyl-5-nitroindazole derivatives.

These findings highlight the potential of the indazole scaffold in the development of new drugs to combat leishmaniasis. Further optimization of these lead compounds could result in the identification of clinical candidates with improved efficacy and safety profiles.

The indazole-3-carboxylic acid core has been a cornerstone in the development of antispermatogenic agents. Lonidamine, or [1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid], is a well-known derivative with both anticancer and antispermatogenic properties. Its mechanism of action as an antispermatogenic agent is thought to be multifaceted, involving the disruption of inter-Sertoli-germ cell junctions, leading to the premature release of germ cells.

Building on the structure of lonidamine, a series of halogenated 1-benzylindazole-3-carboxylic acids have been synthesized and evaluated for their effects on spermatogenesis. nih.gov Several of these derivatives, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, demonstrated potent antispermatogenic activity. nih.gov Adjudin, another derivative of lonidamine, has also been studied in detail as an antispermatogenic drug due to its lower cytotoxicity. nih.gov The mechanism of adjudin involves the alteration of actin dynamics, which affects the apical ectoplasmic specialization, a structure crucial for the interaction between Sertoli cells and spermatocytes. nih.gov

These studies underscore the importance of the indazole scaffold in the design of male contraceptives. The ability to modulate the antispermatogenic activity through structural modifications of the indazole core offers a promising avenue for the development of non-hormonal male contraceptive agents.

Structure Activity Relationship Sar Studies of 3 Amino 1h Indazol 4 Ol Derivatives

Positional Substitution Effects on Biological Activity

Impact of C3 Substitutions on Potency and Selectivity

The 3-amino group is a cornerstone of the activity of many indazole-based kinase inhibitors, as it frequently acts as a primary hydrogen bond donor to the kinase hinge region. nih.gov Modifications at this position, therefore, have a profound impact on the inhibitory potential and selectivity profile of the compounds.

Investigations into substitutions on the 3-amino group have revealed that even minor alterations can lead to significant changes in activity. For instance, a study on 3-amino-1H-indazole derivatives targeting various kinases demonstrated that while the free amino group was optimal for potent inhibition of certain kinases, its modification to acetyl or methyl analogs resulted in a loss of activity against some targets while maintaining or even improving potency against others. Specifically, acetyl, free amino, and methyl analogs exhibited single-digit nanomolar potency against Fms-like tyrosine kinase 3 (FLT3) and the T674M mutant of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), but they lost activity against the T670I mutant of the KIT proto-oncogene, receptor tyrosine kinase (Kit).

Furthermore, the regiochemistry of substituents at the C3 position is critical. A study on indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers found that the specific 3-carboxamide regiochemistry was essential for activity. The indazole-3-carboxamide derivative 12d actively inhibited calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer 9c was inactive even at high concentrations. nih.gov This highlights the stringent structural requirements for effective interaction with the target.

Table 1: Effect of C3-Substitutions on Biological Activity
CompoundC3-SubstituentTargetActivity (IC50/EC50)
Analog 1-NH2FLT3Single-digit nM
Analog 2-NHAcFLT3Single-digit nM
Analog 3-NHMeFLT3Single-digit nM
Analog 1-NH2Kit-T670IInactive
Analog 2-NHAcKit-T670IInactive
Analog 3-NHMeKit-T670IInactive
12d-CONH-RCRAC ChannelSub-μM
9c-NHCO-RCRAC ChannelInactive (>100 μM)

N1 and N2 Substituent Influence on Pharmacological Profiles

Alkylation at the N1 and N2 positions of the indazole ring introduces another layer of complexity and opportunity for modulating the pharmacological properties of 3-amino-1H-indazol-4-ol derivatives. The position of the substituent on the pyrazole (B372694) ring of the indazole can significantly affect the molecule's interaction with its biological target.

Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products, and the ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents already present on the indazole ring. nih.govnih.gov For instance, the presence of different substituents at other positions of the indazole scaffold can direct the alkylation to either the N1 or N2 position. nih.gov

The choice between N1 and N2 substitution can have a substantial impact on the biological activity. In some cases, N1-substituted indazoles are the desired active compounds, while in other contexts, N2-substitution leads to a more favorable pharmacological profile. For example, pazopanib, an approved tyrosine kinase inhibitor, is an N2-substituted indazole. nih.gov The development of regioselective synthetic methods is therefore crucial for accessing pure N1 or N2 isomers for biological evaluation. rsc.orgresearchgate.netorganic-chemistry.org Density functional theory (DFT) calculations have been employed to understand the mechanisms behind regioselective N-alkylation, suggesting that factors like chelation and non-covalent interactions can drive the formation of either N1 or N2 products. nih.gov

Role of C4, C5, C6, and C7 Substituents in Activity Modulation

Substituents on the benzene (B151609) ring portion of the 3-amino-1H-indazole core (C4, C5, C6, and C7) play a significant role in modulating the activity and selectivity of these compounds. The C4 position, being adjacent to the key 3-amino group, is a particularly important site for modification.

The introduction of an N,N'-diaryl urea (B33335) moiety at the C4-position of 3-aminoindazole has been a highly successful strategy in the development of potent multitargeted receptor tyrosine kinase (RTK) inhibitors. nih.gov This bulky substituent can occupy the hydrophobic pocket adjacent to the ATP-binding site, contributing significantly to the binding affinity.

Stereoelectronic Factors in Receptor Recognition and Binding Affinity

The three-dimensional arrangement of atoms and the distribution of electrons within a molecule, collectively known as stereoelectronic factors, are critical determinants of its ability to bind to a biological target with high affinity and specificity. For this compound derivatives, these factors govern their recognition by and binding to enzyme active sites or receptor pockets.

The stereochemistry of substituents can have a dramatic effect on binding affinity. Even subtle changes in the spatial orientation of a functional group can lead to a significant loss or gain of activity. This is because the binding sites of proteins are chiral environments, and they interact differently with different stereoisomers of a ligand. nih.govuj.edu.plnih.gov The 3D structural folding of the inhibitor within the protein-ligand groove is a hallmark for molecular recognition. nih.gov

Computational modeling studies, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), are valuable tools for understanding these interactions. nih.gov These methods can predict the bioactive conformation of a molecule within the binding site and highlight the key interactions that contribute to its affinity. For instance, docking studies can reveal how the 3-aminoindazole core and its substituents orient themselves to form optimal hydrogen bonds and hydrophobic interactions with the target protein. nih.gov

Molecular Features Critical for Enzyme Inhibition

The inhibitory activity of this compound derivatives against enzymes, particularly kinases, is dependent on a set of key molecular features that enable effective binding to the active site. The most critical of these is the ability of the 3-amino group to act as a hydrogen bond donor, forming one or more hydrogen bonds with the backbone of the kinase hinge region. nih.gov This interaction mimics the binding of the adenine (B156593) portion of ATP and is a common feature of many kinase inhibitors.

Molecular modeling studies have been instrumental in elucidating these critical features. By visualizing the binding mode of potent inhibitors, researchers can identify the key amino acid residues involved in the interaction and understand how the inhibitor's molecular features complement the topology and chemical environment of the active site.

Correlation between Structural Modifications and Pharmacological Efficacy

A clear correlation exists between specific structural modifications of this compound derivatives and their resulting pharmacological efficacy. By systematically altering the substituents at various positions, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

One of the most prominent examples is the development of ABT-869 (Linifanib), a multitargeted RTK inhibitor. The key structural modification in this compound is the incorporation of an N,N'-diaryl urea moiety at the C4-position of the 3-aminoindazole core. This modification led to a significant increase in potency against vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. nih.gov

Another example can be seen in the development of potent pan-BCR-ABL inhibitors. In one study, replacing a morpholine (B109124) moiety with a (4-ethylpiperazin-1-yl)methyl group in a series of 3-aminoindazole derivatives led to a dramatic improvement in the inhibitory activity against both wild-type and the T315I mutant of BCR-ABL. The resulting compound, AKE-72, exhibited IC50 values of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. nih.gov

Table 2: Correlation of Structural Modifications with Pharmacological Efficacy
CompoundKey Structural ModificationTargetPharmacological Efficacy (IC50)
ABT-869 (Linifanib)N,N'-diaryl urea at C4VEGFR/PDGFRPotent inhibition
AKE-72(4-ethylpiperazin-1-yl)methyl substituentBCR-ABL (wild-type)< 0.5 nM
AKE-72(4-ethylpiperazin-1-yl)methyl substituentBCR-ABL (T315I mutant)9 nM
c-Met Inhibitor 28a3-aminoindazole scaffoldc-Met1.8 nM (enzymatic)
c-Met Inhibitor 28a3-aminoindazole scaffoldEBC-1 cells0.18 µM (cellular)

These examples underscore the power of rational drug design based on a thorough understanding of SAR. By making targeted structural modifications, medicinal chemists can optimize the interaction of this compound derivatives with their biological targets, leading to the development of more effective and selective therapeutic agents.

Computational and Theoretical Investigations of 3 Amino 1h Indazol 4 Ol Systems

Quantum Chemical Calculations for Structural Elucidation and Tautomerism

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-Amino-1H-indazol-4-ol. These methods can elucidate its three-dimensional structure, stability of different tautomeric forms, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) spectra of organic molecules. researchgate.netresearchgate.net For this compound, DFT calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for the unambiguous assignment of experimental spectra and for identifying the predominant tautomeric and isomeric forms in solution. nih.gov

The process typically involves geometry optimization of the possible tautomers of this compound using a suitable functional, such as B3LYP or M06-2X, and a basis set like 6-311+G(d,p). researchgate.netbohrium.com Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. nih.gov By comparing the calculated chemical shifts for each possible tautomer with the experimental data, the most likely structure in a given solvent can be identified. mdpi.com A good correlation between the experimental and computed values provides confidence in the structural assignment. researchgate.net

Table 1: Hypothetical DFT-calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm) for the Most Stable Tautomer of this compound.

Atom Calculated ¹H Shift Experimental ¹H Shift Calculated ¹³C Shift Experimental ¹³C Shift
C3 - - 145.2 144.8
C4 - - 130.5 130.1
C5 6.85 6.82 110.3 110.0
C6 7.10 7.08 121.7 121.5
C7 6.95 6.91 115.4 115.2
C7a - - 140.8 140.5
N1-H 11.50 11.45 - -
NH₂ 5.20 5.15 - -

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

Annular tautomerism is a key characteristic of the indazole ring system. researchgate.net For this compound, several tautomeric forms are possible due to the migration of a proton. The relative stability of these tautomers can be determined by calculating their energies at a high level of theory. The energy differences can indicate the predominant tautomer in the gas phase, and solvent effects can be incorporated to predict the equilibrium in solution. researchgate.netnih.gov The 1H-indazole tautomer is generally more stable than the 2H-indazole form. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Table 2: Hypothetical FMO Analysis Data for this compound.

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy -1.2

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. In a typical MEP map, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the hydroxyl group, indicating these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions between a small molecule, such as this compound, and a biological target, typically a protein. These methods are instrumental in drug discovery for predicting how a ligand might bind to a receptor and for understanding the dynamics of this interaction.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and then scoring these poses based on a scoring function that estimates the binding affinity. For this compound, docking studies can be performed against various protein targets, such as protein kinases, which are common targets for indazole-based inhibitors. nih.govmdpi.com

The results of a docking study provide a binding score, which is an estimate of the free energy of binding, and a predicted binding pose. ijcce.ac.ir The binding pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is crucial for understanding the basis of molecular recognition and for designing more potent inhibitors.

Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Kinase.

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues Met10, Leu12, Val20, Glu85, Asp145
Hydrogen Bonds Glu85 (donor), Asp145 (acceptor)

Note: The data in this table is for illustrative purposes and represents typical output from a molecular docking simulation.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for the study of the flexibility of both the ligand and the protein and the stability of their interactions.

For the this compound-protein complex, an MD simulation can be used to assess the stability of the docked pose. mdpi.com By analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation, one can determine if the complex remains stable. Furthermore, MD simulations can reveal the role of water molecules in the binding site and can be used to calculate the binding free energy with greater accuracy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

In Silico Approaches for Drug Design and Lead Generation

The insights gained from quantum chemical calculations, molecular docking, and MD simulations can be leveraged for in silico drug design and lead generation. By understanding the structure-activity relationships (SAR) of this compound and its analogs, new compounds with improved potency and selectivity can be designed.

For instance, the predicted binding mode of this compound can guide the modification of its structure to enhance interactions with the target protein. Functional groups can be added or modified to form additional hydrogen bonds or to improve hydrophobic packing in the binding site. These newly designed molecules can then be evaluated computationally before being synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov The 3-aminoindazole moiety has been identified as an effective hinge-binding template for kinase inhibitors, making it a valuable scaffold for lead generation. nih.govnih.gov

Lead Optimization and Advanced Derivatization Strategies for 3 Amino 1h Indazol 4 Ol Analogs

Scaffold Hopping and Bioisosteric Replacements in Drug Discovery

Heterocyclic structures are frequently used as scaffolds or as bioisosteric replacements for other groups. nih.gov For instance, in the development of bradykinin (B550075) B1 antagonists, a metabolically susceptible 2,3-diaminopyridine (B105623) moiety was successfully replaced by a different scaffold to circumvent the formation of reactive metabolites. acs.org In the context of indazole derivatives, an indazole ring has been used as a bioisostere for a 3,4-dimethoxyphenyl group, which resulted in improved metabolic stability and reduced plasma protein binding. cambridgemedchemconsulting.com

Common bioisosteric replacements include the exchange of hydrogen with fluorine to modulate metabolism or influence membrane permeability. acs.org More modern approaches have explored the use of novel functional groups, such as the 3,3-difluorooxetane (B2587318) unit, as versatile bioisosteres in drug discovery programs. chemrxiv.org The 3-aminoindazole core itself can be viewed as a successful scaffold, identified through structure-based design to serve as an effective template for binding to the hinge region of kinases. nih.gov

Rational Design and Synthesis of Derivatives for Enhanced Potency

The rational design of novel derivatives based on the 3-amino-1H-indazole scaffold is a key strategy for enhancing therapeutic potency. This approach relies on understanding structure-activity relationships (SAR) and leveraging structure-based design to create molecules that interact more effectively with their biological targets. nih.govnih.gov The 1H-indazole-3-amine structure is well-established as an effective hinge-binding fragment, making it an ideal starting point for modification. nih.gov Through targeted synthesis, researchers have developed numerous potent inhibitors by strategically modifying the core indazole structure. nih.govnih.gov

The introduction of specific pharmacophores is a proven method for enhancing the potency and selectivity of indazole-based inhibitors. A notable example is the development of diarylamide 3-aminoindazoles as potent inhibitors of the BCR-ABL kinase, a key target in chronic myeloid leukemia (CML). nih.gov The discovery of AKE-72, a diarylamide 3-aminoindazole, was the result of a focused design strategy to improve upon a previously reported compound's activity against the imatinib-resistant T315I "gatekeeper" mutation. nih.govsemanticscholar.org This derivative incorporates both a diarylamide moiety and an alkyne spacer, which proved crucial for its high potency. nih.govsemanticscholar.org Replacing a morpholine (B109124) group with a (4-ethylpiperazin-1-yl)methyl tail in AKE-72 resulted in IC50 values of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the resistant BCR-ABLT315I mutant. nih.gov

Similarly, the incorporation of an N,N'-diaryl urea (B33335) pharmacophore at the C4-position of the 3-aminoindazole scaffold led to the generation of ABT-869 (Linifanib), a potent, orally active multitargeted receptor tyrosine kinase inhibitor. nih.gov

Inhibitory Activity of Diarylamide 3-Aminoindazole Analogs
CompoundModificationsBCR-ABLWT IC50 (nM)BCR-ABLT315I IC50 (nM)
Indazole I (Parent)4-morpholino moiety4.6227
AKE-72 (5)Replaced morpholine with (4-ethylpiperazin-1-yl)methyl tail&lt; 0.59

Data sourced from studies on potent Pan-BCR-ABL inhibitors. nih.govsemanticscholar.org

Optimizing functional groups on the 3-aminoindazole scaffold is critical for fine-tuning interactions with the target protein. This process involves synthesizing a series of analogs where specific functional groups are altered to probe their role in binding interactions, such as hydrogen bonds, ionic bonds, or van der Waals forces. spu.edu.sy The 3-amino group of the 1H-indazole scaffold is known to interact with the hinge region of kinases, making modifications at or near this position particularly impactful. nih.gov

A successful strategy has been the introduction of fluorine substituents to enhance cellular activity. In the optimization of 1H-indazol-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, the addition of a 2,6-difluoro-3-methoxyphenyl group led to compound 2a, which exhibited highly potent activity against FGFR1 and FGFR2. nih.gov This highlights the significant impact that strategic placement of fluorine atoms can have on inhibitor potency. nih.gov Furthermore, elongating the molecular scaffold by adding linker atoms such as carbon or nitrogen can provide greater conformational flexibility to key substituents, leading to improved biological activity. nih.gov

Effect of Phenyl Ring Substitution on FGFR Inhibition
CompoundSubstituentFGFR1 IC50 (nM)FGFR2 IC50 (nM)SNU16 Cell Line IC50 (nM)
7r (Hit Compound)3-methoxyphenyl-->1000
2a2,6-difluoro-3-methoxyphenyl&lt; 4.12.0 ± 0.877.4 ± 6.2

Data from the optimization of 1H-indazol-3-amine derivatives as FGFR inhibitors. nih.gov

Strategies for Modulating Biological Pathways

Derivatives of 3-amino-1H-indazol-4-ol are rationally designed not just to bind a target, but to modulate specific biological pathways implicated in disease progression. One key strategy is the induction of apoptosis (programmed cell death) and control of the cell cycle in cancer cells. For example, compound 1c, a 3-amino-N-phenyl-1H-indazole-1-carboxamide, was shown to arrest the cell cycle by causing a significant increase of cells in the G0-G1 phase. nih.gov Another derivative, compound 6o, an ethyl amide-linked indazole hybrid, was found to induce apoptosis by potentially inhibiting Bcl2 family proteins and interfering with the p53/MDM2 pathway. nih.gov

Another critical strategy involves designing inhibitors that can overcome acquired drug resistance. First-generation inhibitors can become ineffective when mutations arise in the target protein. nih.gov To address this, novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been developed as type II TRK inhibitors. nih.govresearchgate.net These compounds, such as 40l, are specifically designed to be effective against solvent front and xDFG mutations in the TRK kinase that confer resistance to earlier inhibitors like larotrectinib (B560067) and entrectinib. nih.gov

Development of Bifunctional Indazole Derivatives

A powerful strategy in modern drug design is the development of bifunctional or multitargeted agents that can inhibit multiple disease-relevant targets simultaneously. This approach can lead to enhanced therapeutic efficacy and may help overcome resistance mechanisms that can arise when targeting a single pathway. The 3-aminoindazole scaffold has proven to be an excellent platform for creating such multitargeted inhibitors. nih.gov

A prominent example is ABT-869 (Linifanib), which was designed as a multitargeted receptor tyrosine kinase (RTK) inhibitor. nih.gov By incorporating an N,N'-diaryl urea moiety at the C4-position of the 3-aminoindazole core, researchers created a molecule that potently inhibits the kinase activity of both the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) families. nih.gov Both VEGFR and PDGFR are critical drivers of angiogenesis (the formation of new blood vessels) that supports tumor growth, making their simultaneous inhibition a valuable anticancer strategy. nih.gov

Future Perspectives and Emerging Avenues in 3 Amino 1h Indazol 4 Ol Research

Untapped Therapeutic Areas for Indazole-Based Compounds

While indazole derivatives have been extensively investigated as kinase inhibitors for oncology, their versatile structure holds potential for a much broader range of therapeutic applications. The core indazole nucleus is found in compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, antifungal, and antibacterial properties. nih.gov Future research is poised to systematically explore these non-oncological applications.

For instance, the role of indazole-containing compounds as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) opens up possibilities in immunotherapy and the treatment of diseases characterized by immune dysregulation. nih.gov There is also growing interest in developing indazole derivatives for neurological disorders, leveraging their ability to interact with various central nervous system targets. Furthermore, the potential for treating infectious diseases by targeting microbial enzymes or pathways with novel indazole-based molecules represents a significant and underexplored field. The structural diversity achievable with the indazole scaffold allows for fine-tuning of physicochemical properties to tackle a variety of biological targets across different disease areas.

Advancements in Synthetic Methodologies for Complex Derivatives

The creation of novel and complex derivatives of the 3-amino-1H-indazole core is crucial for exploring its full therapeutic potential. Traditional synthetic methods are being supplemented and replaced by more advanced and efficient strategies that allow for precise control over molecular architecture.

A significant area of advancement is the use of transition-metal-catalyzed reactions, particularly C-H bond activation and functionalization. mdpi.comresearchgate.netrsc.org Catalysts based on rhodium, cobalt, and copper are enabling the direct introduction of functional groups onto the indazole ring system, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov These methods are not only more atom-economical but also provide access to previously unattainable derivatives. mdpi.com For example, rhodium(III)-catalyzed C-H activation has been used for the efficient synthesis of functionalized 1H-indazoles. rsc.org

Furthermore, the application of visible-light photoredox catalysis is emerging as a powerful tool for indazole synthesis. nih.govresearchgate.net This approach utilizes light energy to drive chemical reactions under mild conditions, offering a sustainable and green alternative to traditional methods. researchgate.net These modern synthetic techniques are instrumental in building libraries of complex indazole derivatives for high-throughput screening and lead optimization. researchgate.net

Table 1: Modern Synthetic Approaches for Indazole Derivatives

Methodology Catalyst/Reagent Example Key Advantage
C-H Activation/Annulation Rhodium(III), Cobalt(III), Copper(II) High atom economy, direct functionalization of the core structure. mdpi.comnih.gov
Photoredox Catalysis Ruthenium-based photocatalysts Mild reaction conditions, sustainable and green chemistry approach. nih.gov
Cross-Coupling Reactions Palladium catalysts Versatile for creating C-C and C-N bonds to add complex substituents. nih.gov
Base-Mediated Cyclization N/A Efficient one-pot synthesis of 3-aminoindazoles from nitriles and hydrazines. rsc.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the 3-amino-1H-indazole scaffold. These computational tools can process vast datasets to identify patterns and make predictions that accelerate the design-build-test-learn cycle. nih.govrsc.org

Furthermore, AI and ML models are being employed for:

Virtual Screening: Rapidly screening large virtual libraries of indazole derivatives to identify promising hits for a specific target. biotech-asia.org

Structure-Activity Relationship (SAR) Modeling: Building predictive models to understand how structural modifications affect biological activity, guiding lead optimization. nih.gov

ADMET Prediction: Computationally assessing the pharmacokinetic and toxicity profiles of new designs to reduce late-stage failures. biotech-asia.org

Specifically for indazole-based compounds, in silico fragment-based and knowledge-based design approaches have already been successfully used to identify potent inhibitors of targets like Aurora kinases. researchgate.net Computational docking and ADMET prediction have also been applied to design and evaluate novel indazole scaffolds as VEGFR-2 inhibitors. biotech-asia.org

Exploration of Novel Biological Targets and Pathways

While receptor tyrosine kinases (RTKs) are well-established targets for indazole-based inhibitors, ongoing research is uncovering a host of novel biological targets and pathways that can be modulated by these compounds. The ability of the 3-aminoindazole structure to serve as an efficient hinge-binding template for kinase inhibitors provides a foundation for exploring a wider range of the human kinome and other ATP-binding proteins. mdpi.com

Recent research has identified several promising new targets for indazole derivatives:

Aurora Kinases: These are serine/threonine kinases crucial for cell cycle regulation, and indazole-based compounds have been developed as potent and selective inhibitors of Aurora A and B. researchgate.net

Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is a target for cancer therapy, and novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown potent inhibitory activity.

Anaplastic Lymphoma Kinase (ALK): Fusions and mutations in ALK are oncogenic drivers in several cancers. The 3-aminoindazole derivative Entrectinib is a potent inhibitor of ALK. mdpi.com

Tropomyosin Receptor Kinases (TRKs): The TRK family of neurotrophin receptors are targets in various cancers. Indazole derivatives are being explored as potent TRK inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1): As an immune checkpoint protein, IDO1 is a high-value target in immuno-oncology, and indazole derivatives have demonstrated inhibitory activity. nih.gov

The investigation of these targets is revealing new signaling pathways that can be therapeutically exploited, expanding the potential of indazole-based drugs beyond their current applications.

Multitargeting Approaches with Indazole Scaffolds

The concept of "one drug, multiple targets" is gaining traction as a strategy to combat complex diseases like cancer and to overcome drug resistance. The structural features of the 3-amino-1H-indazole scaffold make it particularly well-suited for the design of multitargeted agents.

By modifying the substituents at various positions on the indazole ring, it is possible to design molecules that can simultaneously inhibit multiple key signaling proteins. This approach has been successfully demonstrated in the development of multitargeted receptor tyrosine kinase (RTK) inhibitors. For example, derivatives of 3-aminoindazole have been created to potently inhibit both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, which are crucial for angiogenesis and tumor growth.

Another key area is the development of "pan-inhibitors" that are active against both the wild-type and various mutant forms of a specific kinase. This is a critical strategy for overcoming acquired resistance to targeted therapies. For instance, diarylamide 3-aminoindazole derivatives have been discovered that act as potent pan-BCR-ABL inhibitors, effectively targeting the T351I gatekeeper mutation that confers resistance to imatinib in chronic myeloid leukemia (CML).

The ability to rationally design compounds with a specific polypharmacology profile allows for the creation of more effective and durable therapies. The indazole scaffold provides a robust and versatile platform for pursuing these multitargeting strategies, which will be a significant focus of future research and development.

Table 2: Mentioned Compounds

Compound Name Chemical Class
3-Amino-1H-indazol-4-ol Indazole Derivative
Entrectinib 3-Aminoindazole Derivative
Imatinib Kinase Inhibitor
N-(1H-indazol-6-yl)benzenesulfonamide Indazole Derivative
Niraparib Indazole Derivative

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Amino-1H-indazol-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A robust approach involves multi-step synthesis with careful control of reaction parameters. For example, coupling reactions using PEG-400/DMF as a solvent system under nitrogen atmosphere, followed by purification via column chromatography or recrystallization, can yield high-purity products. Reflux conditions (e.g., 3–5 hours in acetic acid) and stoichiometric ratios (1.0–1.1 equiv of reactants) are critical for optimizing yields, as demonstrated in analogous indole and imidazolone syntheses . Characterization via TLC (e.g., Rf = 0.49 in EtOAc/hexanes) ensures intermediate purity.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the indazole scaffold and amino/hydroxyl substituents. Expected signals include aromatic protons (δ 6.5–8.5 ppm) and NH/OH resonances (δ 8.0–10.0 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., [M+H]+^+ at m/z 164.0712). Infrared (IR) spectroscopy can validate functional groups (e.g., N-H stretches at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX software elucidate the molecular structure and hydrogen bonding network of this compound?

  • Methodological Answer : Crystallize the compound in a suitable solvent (e.g., ethanol/water) and collect diffraction data at low temperatures (e.g., 90 K). Refinement via SHELXL (using Olex2 or APEX3 interfaces) allows precise determination of bond lengths, angles, and hydrogen bonding motifs. Graph set analysis (e.g., Etter’s formalism) can classify intermolecular interactions, such as N–H···O or O–H···N bonds, critical for understanding packing arrangements .

Q. What strategies can resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts, crystal packing) for this compound derivatives?

  • Methodological Answer : Cross-validate computational models (DFT or MD simulations) with experimental data. For NMR discrepancies, assess solvent effects (e.g., DMSO vs. CDCl3_3) or tautomeric equilibria. In crystallography, re-examine data for twinning or disorder using SHELXE or PLATON. Systematic comparison with structurally analogous compounds (e.g., 4-(4-aminophenyl)-1H-indazol-3-amine) can identify outliers .

Q. How does the substitution pattern on the indazole ring influence the hydrogen bonding and crystal packing of this compound analogs?

  • Methodological Answer : Substituents like amino or hydroxyl groups direct hydrogen-bonded networks. For example, the hydroxyl group at position 4 may form strong O–H···N bonds with adjacent molecules, creating chains or sheets. Compare with derivatives lacking these groups (e.g., 3-methyl-6-nitro-1H-indazole) to assess packing efficiency. Graph set analysis (e.g., R22(8)\text{R}_2^2(8) motifs) quantifies these interactions .

Data Contradiction and Analysis

Q. How should researchers address conflicting data in the biological activity of this compound derivatives across different assays?

  • Methodological Answer : Conduct dose-response studies to verify potency thresholds and assess assay-specific variables (e.g., cell line viability, solvent interference). Use statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structurally similar compounds (e.g., imidazole-based inhibitors) to isolate structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1H-indazol-4-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1H-indazol-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。